

Protocol for the Synthesis of 5-Chlorocytosine Phosphoramidite

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Compound of Interest

Compound Name: 5-Chlorocytosine

Cat. No.: B1228043

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Application Note

This document provides a detailed protocol for the chemical synthesis of **5-Chlorocytosine** phosphoramidite, a crucial building block for the incorporation of **5-chlorocytosine** (5-CIC) into synthetic oligonucleotides. The presence of 5-CIC in DNA is a result of inflammation-mediated damage and is of significant interest to researchers in the fields of epigenetics, DNA damage and repair, and drug development.^{[1][2][3]} This modified nucleoside allows for the study of the biological consequences of DNA chlorination, including its effects on DNA-protein interactions and its potential role in mutagenesis.^{[1][4]}

The synthesis protocol described herein follows a robust and validated pathway commencing with the chlorination of 2'-deoxyuridine. Subsequent steps involve the protection of the 5'-hydroxyl group, conversion to an O4-ethyl intermediate, and finally, phosphitylation to yield the desired phosphoramidite synthon. This method is designed to be accessible to researchers with a background in synthetic organic chemistry and is suitable for producing high-purity **5-Chlorocytosine** phosphoramidite for use in automated oligonucleotide synthesis.

Experimental Protocols

This section details the multi-step synthesis of **5-Chlorocytosine** phosphoramidite, starting from 2'-deoxyuridine. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and reagents should be used where specified to ensure optimal reaction outcomes.

Step 1: Synthesis of 5-Chloro-2'-deoxyuridine

The initial step involves the direct chlorination of 2'-deoxyuridine.

Materials:

- 2'-deoxyuridine
- Chlorine gas (Cl_2)
- Anhydrous solvent (e.g., acetic acid)

Procedure:

- Dissolve 2'-deoxyuridine in an appropriate anhydrous solvent in a reaction vessel equipped with a gas inlet and outlet.
- Bubble chlorine gas through the solution at a controlled rate while maintaining the reaction temperature, typically at room temperature.
- Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove excess chlorine.
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain pure 5-chloro-2'-deoxyuridine.

Step 2: 5'-O-(4,4'-Dimethoxytrityl) Protection

The 5'-hydroxyl group of 5-chloro-2'-deoxyuridine is protected with a dimethoxytrityl (DMT) group to prevent unwanted side reactions in subsequent steps.^{[5][6]}

Materials:

- 5-Chloro-2'-deoxyuridine

- 4,4'-Dimethoxytrityl chloride (DMT-Cl)
- Anhydrous pyridine
- Anhydrous dichloromethane (DCM)

Procedure:

- Dissolve 5-chloro-2'-deoxyuridine in anhydrous pyridine.
- Add DMT-Cl to the solution in portions while stirring at room temperature.
- Allow the reaction to proceed for several hours, monitoring by TLC.
- Once the reaction is complete, quench with methanol and remove the solvent in vacuo.
- Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the product by silica gel column chromatography to yield 5'-O-(4,4'-Dimethoxytrityl)-5-chloro-2'-deoxyuridine.

Step 3: Synthesis of 5'-O-DMT-4-O-ethyl-5-chloro-2'-deoxyuridine

The C4 position of the pyrimidine ring is converted to an O4-ethyl analogue, which serves as a leaving group for the subsequent amination.^[1]

Materials:

- 5'-O-(4,4'-Dimethoxytrityl)-5-chloro-2'-deoxyuridine
- Triethyl orthoformate
- Anhydrous ethanol

- An appropriate acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

- Suspend the DMT-protected 5-chloro-2'-deoxyuridine in a mixture of triethyl orthoformate and anhydrous ethanol.
- Add a catalytic amount of an acid catalyst.
- Heat the reaction mixture at reflux and monitor its progress by TLC.
- Upon completion, cool the reaction to room temperature and neutralize the catalyst with a suitable base (e.g., triethylamine).
- Remove the solvents under reduced pressure.
- Purify the crude product by column chromatography to obtain 5'-O-DMT-4-O-ethyl-5-chloro-2'-deoxyuridine.

Step 4: Conversion to 5'-O-DMT-5-Chlorocytosine and Introduction of N4-Benzoyl Protection

The O4-ethyl group is displaced by ammonia to form the cytosine base. The exocyclic amine is then protected with a benzoyl group.

Materials:

- 5'-O-DMT-4-O-ethyl-5-chloro-2'-deoxyuridine
- Ammonia solution (e.g., methanolic ammonia)
- Benzoic anhydride
- Anhydrous pyridine

Procedure:

- Dissolve the O4-ethyl intermediate in a solution of ammonia in an appropriate solvent.

- Stir the reaction at room temperature in a sealed vessel until the conversion to the cytosine analogue is complete (monitored by TLC or HPLC).
- Remove the solvent and excess ammonia in vacuo.
- Dissolve the resulting crude 5'-O-DMT-5-chloro-2'-deoxycytidine in anhydrous pyridine.
- Add benzoic anhydride and stir the reaction at room temperature.
- Monitor the reaction for the completion of the N-benzoylation.
- Work up the reaction by adding water and extracting the product with an organic solvent like ethyl acetate.
- Wash the organic layer with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
- Purify the product by silica gel chromatography to yield 5'-O-DMT-N4-benzoyl-5-chloro-2'-deoxycytidine.

Step 5: Phosphitylation

The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position.^{[7][8]}

Materials:

- 5'-O-DMT-N4-benzoyl-5-chloro-2'-deoxycytidine
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous dichloromethane (DCM) or acetonitrile

Procedure:

- Dissolve the N4-benzoyl protected nucleoside in anhydrous DCM or acetonitrile under an inert atmosphere (argon or nitrogen).

- Add DIPEA to the solution.
- Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture at room temperature.
- Stir the reaction for a few hours, monitoring its completion by TLC or ^{31}P NMR.
- Quench the reaction with a suitable reagent (e.g., methanol).
- Dilute the mixture with an organic solvent and wash with a cooled saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the final product by flash column chromatography on silica gel deactivated with triethylamine to afford the **5-Chlorocytosine** phosphoramidite as a white foam.

Data Presentation

Step	Product Name	Starting Material	Typical Yield (%)	Purity (%)	Analytical Method
1	5-Chloro-2'-deoxyuridine	2'-deoxyuridine	70-85	>98	HPLC, NMR
2	5'-O-(4,4'-Dimethoxytrityl)-5-chloro-2'-deoxyuridine	5-Chloro-2'-deoxyuridine	80-90	>97	TLC, NMR
3	5'-O-DMT-4-O-ethyl-5-chloro-2'-deoxyuridine	Step 2 Product	75-85	>95	TLC, NMR
4	5'-O-DMT-N4-benzoyl-5-chloro-2'-deoxycytidine	Step 3 Product	65-75	>98	HPLC, NMR
5	5-Chlorocytosine Phosphoramidite	Step 4 Product	85-95	>99	³¹ P NMR, HPLC

Note: Yields and purity are approximate and may vary depending on reaction scale and purification efficiency.

Visualization



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Caption: Synthetic pathway for **5-Chlorocytosine** phosphoramidite.

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